molecular formula C16H22N2O3 B5883522 trans-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-ethoxypyrrolidin-3-ol

trans-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-ethoxypyrrolidin-3-ol

Cat. No. B5883522
M. Wt: 290.36 g/mol
InChI Key: CAAACMUFQCPCFK-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-ethoxypyrrolidin-3-ol, also known as TDI-329, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. TDI-329 is a small molecule that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of trans-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-ethoxypyrrolidin-3-ol is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. Specifically, trans-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-ethoxypyrrolidin-3-ol has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
trans-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-ethoxypyrrolidin-3-ol has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, trans-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-ethoxypyrrolidin-3-ol has also been shown to have anti-inflammatory and anti-viral properties. Studies have also suggested that trans-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-ethoxypyrrolidin-3-ol may have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of trans-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-ethoxypyrrolidin-3-ol is its relatively low toxicity, which makes it a safer alternative to other chemotherapeutic agents. However, one limitation of trans-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-ethoxypyrrolidin-3-ol is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects.

Future Directions

There are several future directions for research on trans-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-ethoxypyrrolidin-3-ol. One area of research could focus on the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research could focus on the optimization of trans-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-ethoxypyrrolidin-3-ol for use in vivo, such as the development of prodrugs or nanoparticle formulations. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential therapeutic applications.

Synthesis Methods

Trans-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-ethoxypyrrolidin-3-ol can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the use of reagents such as ethyl acetoacetate, indole-2-carboxaldehyde, and pyrrolidine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

Trans-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-ethoxypyrrolidin-3-ol has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. In vitro studies have shown that trans-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-ethoxypyrrolidin-3-ol can induce apoptosis, or programmed cell death, in various cancer cell lines, including breast, lung, and prostate cancer cells.

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[(3S,4S)-3-ethoxy-4-hydroxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-2-21-15-10-17(9-14(15)19)11-16(20)18-8-7-12-5-3-4-6-13(12)18/h3-6,14-15,19H,2,7-11H2,1H3/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAACMUFQCPCFK-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1O)CC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1CN(C[C@@H]1O)CC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydroindol-1-yl)-2-[(3S,4S)-3-ethoxy-4-hydroxypyrrolidin-1-yl]ethanone

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